molecular formula C9H4F6O B1301067 2,4-Bis(trifluoromethyl)benzaldehyde CAS No. 59664-42-5

2,4-Bis(trifluoromethyl)benzaldehyde

Cat. No.: B1301067
CAS No.: 59664-42-5
M. Wt: 242.12 g/mol
InChI Key: DLRCWXOCZIUZBS-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H4F6O . It is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is known for its high reactivity and is widely used as a building block in organic synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2,4-Bis(trifluoromethyl)benzoic acid.

    Reduction: 2,4-B

Biological Activity

2,4-Bis(trifluoromethyl)benzaldehyde (CAS Number: 59664-42-5) is an aromatic aldehyde characterized by two trifluoromethyl groups attached to a benzaldehyde backbone. This compound has garnered interest in medicinal chemistry due to its unique electronic properties and potential biological activities. The trifluoromethyl groups enhance the reactivity of the aldehyde moiety, making it a valuable building block for synthesizing various bioactive compounds.

  • Molecular Formula : C9H4F6O
  • Molecular Weight : 238.12 g/mol
  • Structure : The compound features a planar structure with sp² hybridization, contributing to its reactivity in organic synthesis.

Medicinal Chemistry

Research indicates that this compound is utilized in synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders. Notably, derivatives of this compound have been explored as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in several neurological conditions such as Alzheimer's disease and schizophrenia.

Case Study: POP Inhibition

A recent study synthesized thiosemicarbazone derivatives from this compound and evaluated their inhibitory effects on POP:

  • Compounds Tested : Various thiosemicarbazones derived from this compound.
  • IC50 Values : The most active compound exhibited an IC50 of 10.14 ± 0.72 μM, indicating significant inhibitory potential against POP.
  • Kinetic Studies : The kinetic analysis revealed competitive inhibition with a Ki value of 13.66 ± 0.0012 μM, suggesting effective binding within the enzyme's active site .

Synthesis and Reactivity

The aldehyde functionality of this compound allows it to undergo various chemical reactions, including:

  • Formation of Schiff Bases : Condensation reactions with primary amines yield Schiff bases that have diverse applications in catalysis and material science.
  • Reactivity with N-Heterocyclic Carbenes : Studies have shown that the compound can participate in umpolung reactions when reacted with N-heterocyclic carbenes, leading to the generation of new carbon frameworks .

Summary of Findings

The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry:

Property Value
Molecular FormulaC9H4F6O
IC50 (for POP inhibition)10.14 ± 0.72 μM
Ki (for POP inhibition)13.66 ± 0.0012 μM
ToxicityCauses skin and eye irritation

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have highlighted the potential of 2,4-bis(trifluoromethyl)benzaldehyde derivatives as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : A study evaluated thiosemicarbazone derivatives based on this compound, demonstrating significant inhibitory activity with IC50 values ranging from 10.14 to 41.73 µM . The most active compound exhibited competitive inhibition with a Ki value of 13.66 µM.

Cholinesterase Inhibition

The compound has also been investigated for its ability to inhibit cholinesterase enzymes, which are crucial targets in the treatment of Alzheimer's disease.

  • Findings : Hydrazones derived from 4-(trifluoromethyl)benzohydrazide showed dual inhibition of acetylcholinesterase and butyrylcholinesterase with IC50 values between 46.8 µM and 881.1 µM . This indicates that modifications involving this compound can lead to promising therapeutic agents.

Material Science Applications

In material science, this compound is utilized as a building block for synthesizing various polymers and materials due to its unique electronic properties imparted by the trifluoromethyl groups.

  • Application Example : It has been employed in the synthesis of poly(4-vinylpyridine) derivatives that exhibit enhanced thermal stability and solubility characteristics .

Data Tables

Application AreaCompound TypeKey FindingsReference
Enzyme InhibitionThiosemicarbazone DerivativesIC50: 10.14 - 41.73 µM
Cholinesterase InhibitionHydrazonesAChE IC50: 46.8 µM; BuChE IC50: up to 881.1 µM
Material SciencePolymer SynthesisEnhanced thermal stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Bis(trifluoromethyl)benzaldehyde with high purity?

  • Methodology : Direct trifluoromethylation of substituted benzaldehydes using reagents like trifluoromethyl iodide (CF₃I) under reflux with a base (e.g., K₂CO₃) is a common approach. Alternative routes include halogenation followed by cross-coupling reactions. Purification via continuous flow reactors or recrystallization improves yield and purity .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize solvent choice (e.g., DMF or THF) and temperature to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and its intermediates?

  • NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group positions (δ ~ -60 to -70 ppm). ¹H NMR reveals aldehyde proton resonance (δ ~10 ppm) and aromatic splitting patterns .
  • IR : Strong carbonyl (C=O) stretch near 1700 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .
  • MS : High-resolution MS (HRMS) validates molecular weight (C₉H₄F₆O, MW 242.12) and isotopic patterns .

Q. What are the common nucleophilic and electrophilic reactions involving this compound in organic synthesis?

  • Nucleophilic Additions : Reacts with Grignard reagents or hydrides (e.g., NaBH₄) to form alcohols.
  • Electrophilic Substitutions : The electron-withdrawing CF₃ groups activate the aldehyde for Wittig reactions or condensations (e.g., Knoevenagel) to form α,β-unsaturated carbonyls .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to diversify aromatic substituents .

Advanced Research Questions

Q. How does the presence of two trifluoromethyl groups influence the electronic and steric properties of benzaldehyde derivatives in catalytic processes?

  • Electronic Effects : The strong electron-withdrawing nature of CF₃ groups reduces electron density at the aldehyde, enhancing electrophilicity and stabilizing enolate intermediates. This facilitates asymmetric catalysis (e.g., N-heterocyclic carbene-mediated reactions) .
  • Steric Effects : The bulky CF₃ groups impose steric hindrance, affecting regioselectivity in nucleophilic attacks. Computational studies (DFT) predict preferred reaction pathways .

Q. What strategies are effective in resolving contradictory data when analyzing reaction mechanisms involving this compound?

  • Isotopic Labeling : Use ¹³C-labeled aldehyde (e.g., ¹³CHO) to track bond formation/cleavage via NMR coupling constants (e.g., ²JC–OH = 3.23 Hz in Breslow intermediates) .
  • Kinetic Studies : Compare reaction rates under varying conditions (solvent, temperature) to distinguish competing mechanisms.
  • Cross-Validation : Combine experimental data (e.g., X-ray crystallography) with computational modeling (MD simulations) .

Q. What computational methods are used to model the reactivity of this compound in organocatalytic reactions?

  • DFT Calculations : Predict transition states and energy barriers for carbene-mediated reactions (e.g., Breslow intermediate formation).
  • Molecular Dynamics (MD) : Simulate solvent effects and steric interactions in asymmetric synthesis.
  • NBO Analysis : Quantify electronic effects of CF₃ groups on charge distribution .

Q. How should researchers handle safety concerns and potential hazards when working with this compound in the laboratory?

  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to uncharacterized toxicity .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, flush with water for 15+ minutes and consult a physician .
  • Storage : Keep under inert gas (Ar) in airtight containers at ambient temperatures to prevent degradation .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCWXOCZIUZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371124
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59664-42-5
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 68 ml (0.4 mol) of 2,2,6,6-tetramethyl- piperidine in 1 l of tetrahydrofuran is cooled under argon to -10° and at this temperature there are added dropwise thereto while stirring 250 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 62 ml (0.4 mol) of 1,3-bis(trifluoromethyl)-benzene are added dropwise thereto at -10° within 5 minutes. The resulting wine-red solution is stirred at -10° for a further 5 minutes and then 62 ml (0.8 mol) of N,N-dimethylformamide are allowed to flow in rapidly. The internal temperature rises by 15° as a consequence of the exothermic reaction. The dark brown solution obtained is then added slowly and under a slight argon pressure to 1.2 l of stirred, ice-cold 1M hydrochloric acid. The internal temperature rises to 10° as a consequence of the stongly exothermic reaction in spite of constant cooling. The resulting emulsion is diluted with 750 ml of hexane, the aqueous phase (1.5 l) is separated and stored for the recovery of 2,2,6,6-tetra- methylpiperidine. The organic phase (1.9 l) is extracted twice with 1 l of water each time, dried over sodium sulphate, filtered and the organic solvent is distilled off at 40° under a vacuum (20 kPa). The residue (about 100 ml) is distilled over a column having a length of 20 cm, firstly at 50° bath temperature under a vacuum of 20 kPa in order to remove the residual solvent, then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. A forerun is removed until the constant internal temperature of 57° has been reached and then the residue distils over as a fraction at 57°/1.4 kPa. There are obtained 68 g (70%) of 2,4-bis(trifluoromethyl)benzaldehyde with a purity (GC) of 96-98%.
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Synthesis routes and methods II

Procedure details

A solution of 100 ml (0.21 mol) of lithium diisopropylamide in tetrahydrofuran is cooled under argon to -70° and at this temperature there are added dropwise thereto while stirring 31 ml (0.2 mol) of 1,3-bis(trifluoromethyl)benzene. The resulting dark red, viscous suspension is stirred at -70° for a further 30 minutes and then 31 ml (0.4 mol) of N,N-dimethylformamide are allowed to flow in rapidly. The internal temperature rises to -20° as a consequence of the exothermic reaction in spite of continuous cooling. The violet solution obtained is then processed further as described in Example 3a). 2,4-Bis(trifluoromethyl)-benzaldehyde is obtained.
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Synthesis routes and methods III

Procedure details

A solution of y mol of 2,2,6,6-tetramethylpiperidine in 400 ml of anhydrous tetrahydrofuran is cooled under a stream of argon to to and there is added dropwise thereto at this temperature within 30 minutes 100·y/0.16 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 20.2 ml (0.13 mol) of 1,3-bis(trifluoromethyl)benzene are added dropwise thereto at to within 15 minutes, the wine-red solution obtained is stirred for a further×minutes at to and then at this temperature 20 ml (0.26 mol) of N,N-dimethylformamide are allowed to flow in rapidly from a dropping funnel. The internal temperature t rises by about 15° as a consequence of the exothermic reaction. The dark red solution obtained is then slowly added dropwise and while stirring and cooling to 500 ml of cold 3M hydrochloric acid (strongly exothermic). The emulsion obtained is diluted with 300 ml of hexane, the aqueous phase is separated, the organic phase is extracted with 500 ml of cold 3M hydrochloric acid, washed neutral twice with 250 ml of saturated sodium chloride solution each time, dried over sodium sulphate and the organic solvent is largely distilled off at 40° bath temperature/20 kPa. The residue is distilled over a column having a length of 20 cm, whereby firstly residual solvent is removed at 50° bath temperature/20 kPa and then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. During the increase in the internal temperature a forerun of about 1 g is removed and then the 2,4-bis(trifluoromethyl)benzaldehyde obtained distils over at 56°./1.4 kPa as a colourless liquid.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

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